1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
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Overview
Description
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7F3O It is characterized by the presence of a methoxy group (-OCH3) and a trifluoropropynyl group (-C≡C-CF3) attached to a benzene ring
Preparation Methods
The synthesis of 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-methoxybenzene (anisole) and 3,3,3-trifluoropropyne.
Industrial Production: Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The triple bond in the trifluoropropynyl group can be reduced to a double or single bond using hydrogenation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropynyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic profile .
Comparison with Similar Compounds
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be compared with similar compounds such as:
1-Methoxy-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: Similar structure but with the trifluoropropynyl group at the para position.
1-Methoxy-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: Similar structure but with the trifluoropropynyl group at the meta position.
(Trifluoroprop-1-yn-1-yl)benzene: Lacks the methoxy group, affecting its reactivity and applications.
Properties
CAS No. |
130654-80-7 |
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Molecular Formula |
C10H7F3O |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-methoxy-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H7F3O/c1-14-9-5-3-2-4-8(9)6-7-10(11,12)13/h2-5H,1H3 |
InChI Key |
UWQMLMGTPHLGSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C#CC(F)(F)F |
Origin of Product |
United States |
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